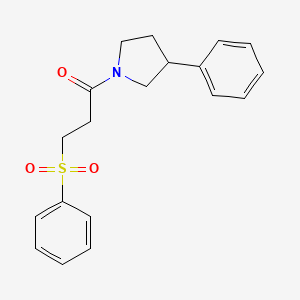
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine, also known as EMOP, is a heterocyclic organic compound that belongs to the pyridine family. EMOP has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
作用機序
The mechanism of action of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. These effects may contribute to the antitumor and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation in the brain. It has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
実験室実験の利点と制限
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can limit its use in certain applications. It is also relatively expensive compared to some other organic compounds.
将来の方向性
There are several potential future directions for research on 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine. One area of interest is the development of new synthetic methods for this compound and related compounds, which could improve the yield and purity of these compounds and enable new applications. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, there is potential for the use of this compound in the development of new organic electronic materials, such as organic photovoltaics and organic field-effect transistors.
合成法
The synthesis of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine involves a multi-step reaction process, starting with the reaction of 2-methyl-3-bromopropene with sodium hydride to form 2-methyloxirane. This intermediate is then reacted with 3-ethylpyridine in the presence of a strong base, such as potassium tert-butoxide, to produce this compound. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of this compound.
科学的研究の応用
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors and as a dopant in organic light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and as a charge-transporting material in organic field-effect transistors.
特性
IUPAC Name |
3-ethyl-4-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-11-5-4-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCAYOYEVJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)
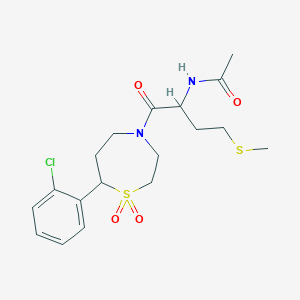
![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)


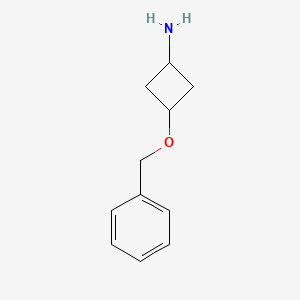
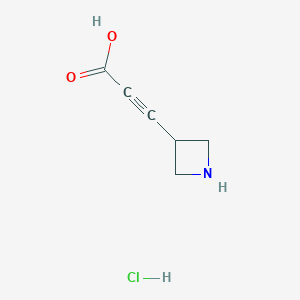
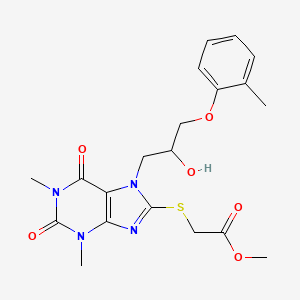
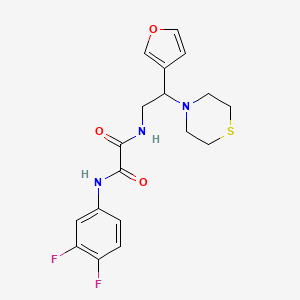

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
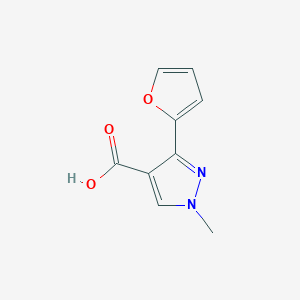
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)
